prostaglandin B1
Overview
Description
Prostaglandin B1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound, in particular, is a derivative of arachidonic acid and plays a role in various biological processes.
Mechanism of Action
- These receptors are heptahelical, multi-pass membrane proteins that play a crucial role in various biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- PGB1 may also interact with cell membranes, impacting permeability or inhibiting proteolytic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Prostaglandin B1 is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of this compound. This compound also interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling pathways. These interactions are crucial for the mediation of its biological effects, such as inflammation and vasodilation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the cAMP signaling pathway through its interaction with GPCRs, leading to changes in gene expression and cellular responses. Additionally, this compound has been shown to affect the proliferation and migration of vascular smooth muscle cells, which is important in the context of vascular diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific GPCRs, which triggers a cascade of intracellular events. Upon binding to its receptor, this compound activates G-proteins, leading to the production of second messengers such as cAMP. This activation results in the phosphorylation of various target proteins, ultimately influencing gene expression and cellular responses. This compound can also modulate the activity of enzymes such as adenylate cyclase and phosphodiesterases, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be degraded by enzymes such as prostaglandin dehydrogenase. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These temporal effects are important for understanding the duration and persistence of its biological actions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects such as vasodilation and anti-inflammatory actions. At higher doses, it may cause adverse effects, including hypotension and gastrointestinal disturbances. Studies in animal models have identified threshold doses for these effects, providing valuable information for the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyclooxygenase pathway. It is synthesized from arachidonic acid through the action of COX enzymes, followed by further modifications by specific synthases. This compound can also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism. These interactions are crucial for maintaining cellular homeostasis and responding to physiological stimuli .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. These factors determine the localization and concentration of this compound in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the cytoplasm and associated with membrane-bound organelles such as the endoplasmic reticulum and Golgi apparatus. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its role in cellular signaling and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the conversion of arachidonic acid through a series of enzymatic reactions. One common method includes the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin H2, which is then further converted into this compound through specific isomerization reactions.
Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. These methods combine chemical synthesis with enzymatic steps to achieve high yields and purity. For example, the chemoenzymatic synthesis of prostaglandins can involve the use of bromohydrin intermediates, nickel-catalyzed cross-couplings, and Wittig reactions .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of prostaglandin E1, while reduction can yield prostaglandin F1α .
Scientific Research Applications
Prostaglandin B1 has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other prostaglandins and their analogs.
Biology: this compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in drug development .
Comparison with Similar Compounds
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
Comparison: Prostaglandin B1 is unique in its specific receptor interactions and the resulting physiological effects. While prostaglandin E1 is known for its vasodilatory properties, prostaglandin F2α is involved in smooth muscle contraction, and prostaglandin I2 inhibits platelet aggregation. This compound, on the other hand, has a distinct role in modulating inflammatory responses and blood flow .
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864389 | |
Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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